![molecular formula C14H22Cl2N2 B15243667 3-Benzyl-3,7-diazabicyclo[3.3.1]nonane dihydrochloride](/img/structure/B15243667.png)
3-Benzyl-3,7-diazabicyclo[3.3.1]nonane dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Benzyl-3,7-diazabicyclo[331]nonane dihydrochloride is a bicyclic compound with a unique structure that includes a benzyl group and two nitrogen atomsIts molecular formula is C14H20N2·2HCl, and it has a molecular weight of 288.24 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-3,7-diazabicyclo[3.3.1]nonane dihydrochloride typically involves the reaction of benzylamine with a suitable bicyclic precursor. One common method includes the cyclization of N-benzyl-1,5-diaminopentane under acidic conditions to form the desired bicyclic structure . The reaction is usually carried out in the presence of a strong acid, such as hydrochloric acid, to facilitate the formation of the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the cyclization process and minimize the formation of by-products .
Análisis De Reacciones Químicas
Types of Reactions
3-Benzyl-3,7-diazabicyclo[3.3.1]nonane dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the presence of a strong base, such as sodium hydride, and a suitable electrophile.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
3-Benzyl-3,7-diazabicyclo[3.3.1]nonane dihydrochloride has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a modulator of biological pathways, particularly in the central nervous system.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 3-Benzyl-3,7-diazabicyclo[3.3.1]nonane dihydrochloride involves its interaction with specific molecular targets, such as AMPA receptors in the central nervous system. As a positive allosteric modulator, it enhances the activity of these receptors by binding to a site distinct from the agonist binding site. This binding increases the receptor’s response to its natural ligand, glutamate, thereby enhancing synaptic transmission and cognitive functions .
Comparación Con Compuestos Similares
Similar Compounds
3,7-Diazabicyclo[3.3.1]nonane: A structurally similar compound without the benzyl group.
3-Benzyl-7-methyl-3,7-diazabicyclo[3.3.1]nonane: A derivative with a methyl group in addition to the benzyl group.
Uniqueness
3-Benzyl-3,7-diazabicyclo[3.3.1]nonane dihydrochloride is unique due to its specific structure, which includes both a benzyl group and two nitrogen atoms in a bicyclic arrangement. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C14H22Cl2N2 |
|---|---|
Peso molecular |
289.2 g/mol |
Nombre IUPAC |
3-benzyl-3,7-diazabicyclo[3.3.1]nonane;dihydrochloride |
InChI |
InChI=1S/C14H20N2.2ClH/c1-2-4-12(5-3-1)9-16-10-13-6-14(11-16)8-15-7-13;;/h1-5,13-15H,6-11H2;2*1H |
Clave InChI |
LXBMBDCFFBMYBP-UHFFFAOYSA-N |
SMILES canónico |
C1C2CNCC1CN(C2)CC3=CC=CC=C3.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


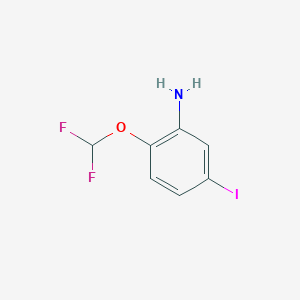
![1-[2-(thiophen-3-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B15243586.png)
![(3R,4R)-3-((tert-Butyldimethylsilyl)oxy)-7-chloro-2,3,4,5-tetrahydro-1,4-methanopyrido[2,3-b][1,4]diazepine](/img/structure/B15243603.png)

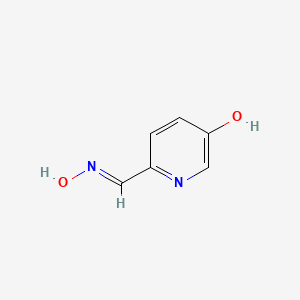
![6-Chloro-2-((1R)-1-((tetrahydro-2H-pyran-2-yl)oxy)ethyl)-1-((S)-1,1,1-trifluoropropan-2-yl)-1H-imidazo[4,5-c]pyridine](/img/structure/B15243616.png)
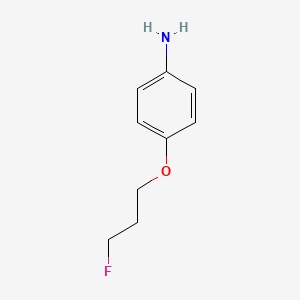
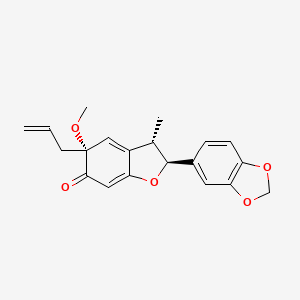
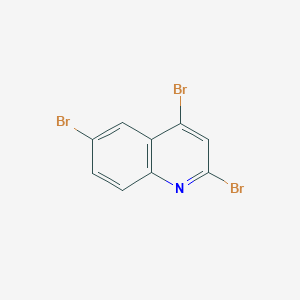
![tert-Butyl 2-amino-6-azaspiro[4.5]decane-6-carboxylate](/img/structure/B15243647.png)

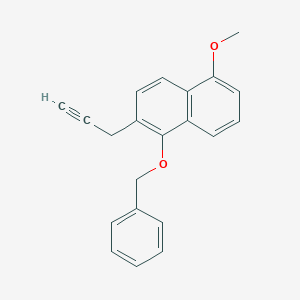
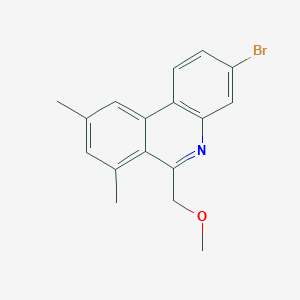
![6-benzyl-4-chloro-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine hydrochloride](/img/structure/B15243665.png)
